molecular formula C7HBrF3NS B13125847 2-Bromo-4,5,7-trifluorobenzo[d]thiazole

2-Bromo-4,5,7-trifluorobenzo[d]thiazole

Cat. No.: B13125847
M. Wt: 268.06 g/mol
InChI Key: UMSHFWHRLCDSLQ-UHFFFAOYSA-N
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Description

2-Bromo-4,5,7-trifluorobenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,7-trifluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-aminothiophenol with bromine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,7-trifluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4,5,7-trifluorobenzo[d]thiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,7-trifluorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity. The thiazole ring can interact with various molecular targets, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
  • 5-Bromo-2-(methylthio)benzo[d]thiazole
  • 2-Bromo-4-phenylthiazole
  • 5-Bromo-2-(trifluoromethyl)thiazole

Uniqueness

2-Bromo-4,5,7-trifluorobenzo[d]thiazole is unique due to the specific positioning of the bromine and fluorine atoms on the thiazole ring. This unique substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7HBrF3NS

Molecular Weight

268.06 g/mol

IUPAC Name

2-bromo-4,5,7-trifluoro-1,3-benzothiazole

InChI

InChI=1S/C7HBrF3NS/c8-7-12-5-4(11)2(9)1-3(10)6(5)13-7/h1H

InChI Key

UMSHFWHRLCDSLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1F)SC(=N2)Br)F)F

Origin of Product

United States

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